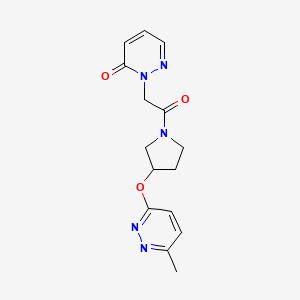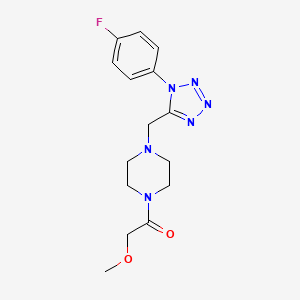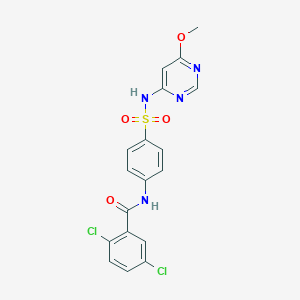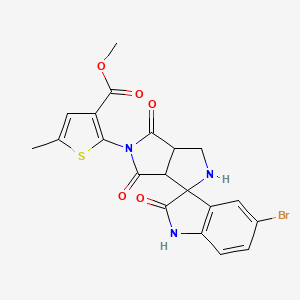
2-(2-(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one is a unique organic compound that incorporates a pyridazinone core linked to pyrrolidine and pyridazine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one often involves multi-step organic reactions:
Step 1:
Step 2: This intermediate is then coupled with a pyrrolidine derivative through nucleophilic substitution or other suitable reactions.
Step 3: The resulting intermediate undergoes further modifications, often through oxidation and coupling reactions to introduce the 2-oxoethyl chain and additional pyridazinone rings.
Industrial Production Methods
Scaling up for industrial production may involve:
High-efficiency Catalysis: Using catalysts to streamline the reaction steps.
Continuous Flow Chemistry: Employing continuous reactors to increase yield and efficiency.
Green Chemistry Principles: Reducing the use of hazardous solvents and reagents.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical transformations, including:
Oxidation: Converting secondary alcohol groups to ketones or aldehydes.
Reduction: Reducing double bonds or nitro groups to amines.
Substitution: Replacing functional groups with different moieties.
Common Reagents and Conditions
Oxidation: Use of oxidizing agents like PCC or KMnO4.
Reduction: Employing reagents like LiAlH4 or catalytic hydrogenation.
Substitution: Utilizing nucleophilic or electrophilic reagents depending on the reaction conditions.
Major Products
Oxidation: Can lead to the formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of various functional groups like halogens, alkyl, or acyl groups.
Scientific Research Applications
Chemistry
Synthesis of Novel Compounds: As a building block for synthesizing complex organic molecules.
Catalyst Development: Used in the development of new catalysts for organic reactions.
Biology and Medicine
Drug Development: Potential use as a pharmacophore in the design of new therapeutic agents.
Biological Probes: Utilized in biochemical assays to study enzyme interactions and cellular pathways.
Industry
Material Science: Incorporated into polymers or materials for enhanced physical properties.
Agrochemicals: Developing new pesticides or herbicides with enhanced efficacy.
Mechanism of Action
The compound exerts its effects through interactions with various molecular targets:
Enzyme Inhibition: Binds to active sites of enzymes, inhibiting their activity.
Receptor Binding: Interacts with cellular receptors, triggering or blocking specific pathways.
Protein Modification: Can covalently modify proteins, altering their function and stability.
Comparison with Similar Compounds
Unique Features
Structural Complexity: The combination of pyridazinone and pyrrolidine rings gives it a unique set of chemical properties.
Versatility: Capable of undergoing a wide range of chemical reactions.
Similar Compounds
2-pyridazinone derivatives: Often used in medicinal chemistry for their pharmacological activities.
Pyrrolidine-based compounds: Commonly found in drug molecules and natural products.
Pyridazine analogs: Utilized in the development of agrochemicals and pharmaceuticals for their diverse biological activities.
This broad analysis showcases the compound's versatility and wide array of applications, highlighting its potential in advancing various fields of scientific research
Properties
IUPAC Name |
2-[2-[3-(6-methylpyridazin-3-yl)oxypyrrolidin-1-yl]-2-oxoethyl]pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N5O3/c1-11-4-5-13(18-17-11)23-12-6-8-19(9-12)15(22)10-20-14(21)3-2-7-16-20/h2-5,7,12H,6,8-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQGMRFQANMFNPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)OC2CCN(C2)C(=O)CN3C(=O)C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-chloro-N-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}benzene-1-sulfonamide](/img/structure/B2771683.png)
![1-{3-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-3-oxopropyl}-4-propylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2771685.png)

![4-fluoro-N-(2-(6-((2-oxo-2-(phenylamino)ethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2771688.png)
![1-[1-(5-Chloro-2-methoxybenzoyl)piperidin-4-yl]-3-cyclopropylimidazolidine-2,4-dione](/img/structure/B2771690.png)
![Dispiro[2.0.34.13]octan-6-amine;hydrochloride](/img/structure/B2771692.png)

![N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-2-(methylthio)nicotinamide](/img/structure/B2771694.png)
![(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)heptanoic acid](/img/structure/B2771697.png)

![N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B2771701.png)
![6-(2-hydroxypropyl)-4-(o-tolyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2771702.png)

![N-(2-([2,3'-bithiophen]-5-yl)ethyl)cyclopropanesulfonamide](/img/structure/B2771705.png)
